molecular formula C9H6F2O3 B14122706 3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid

3-(3,5-Difluoro-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B14122706
M. Wt: 200.14 g/mol
InChI Key: UVDDPORSKADCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The presence of fluorine atoms and a hydroxyl group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-hydroxybenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 3,5-difluoro-4-hydroxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine.

    Decarboxylation: The intermediate product undergoes decarboxylation to yield the final product, (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 3,5-difluoro-4-hydroxybenzaldehyde or 3,5-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: (2E)-3-phenylprop-2-enoic acid, a structurally similar compound without fluorine atoms.

    Ferulic Acid: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, which has a methoxy group instead of fluorine atoms.

    p-Coumaric Acid: (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid, lacking the fluorine atoms and having a simpler structure.

Uniqueness

The presence of fluorine atoms in (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid can enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts. This makes it a unique and valuable compound for various applications.

Properties

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDPORSKADCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.